N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenylmethyl group at position 3 and a 2-ethoxyphenylacetamide moiety at position 4. The 4-methoxyphenylmethyl substituent may enhance lipophilicity and membrane permeability, while the 2-ethoxyphenyl group introduces steric and electronic effects that could modulate receptor binding. Synthetic routes for analogous compounds (e.g., ) often involve coupling reactions, deprotection steps, and crystallization to achieve high purity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-3-36-24-11-7-5-9-22(24)30-25(33)17-32-23-10-6-4-8-21(23)26-27(32)28(34)31(18-29-26)16-19-12-14-20(35-2)15-13-19/h4-15,18H,3,16-17H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDDJRGBXFSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. One common method involves the use of standard [2+2] ketene-imine cycloadditions (Staudinger reaction) to form the core structure . The reaction conditions often include the use of dichloromethane and triethylamine as solvents, which are dried by distillation over calcium hydride and stored over 4Å molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to achieve high yields and purity. The use of ceric ammonium nitrate for oxidative deprotection is also a key step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ceric ammonium nitrate can lead to the formation of dearylated products .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimido[5,4-b]indole Cores
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536715-55-6)
- Key Differences :
- Replaces the 4-methoxyphenylmethyl group with a 4-chlorophenyl substituent.
- Substitutes the 2-ethoxyphenylacetamide with a 5-chloro-2-methoxyphenylsulfanylacetamide.
- The sulfanyl group may confer metabolic stability compared to the target compound’s ether linkages .
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4)
- Key Differences :
- Features a 3-methoxyphenyl group instead of 4-methoxyphenylmethyl.
- Includes a 4-ethylphenylacetamide substituent.
- Impact : The ethyl group may improve lipophilicity, while the 3-methoxy position could alter steric interactions in binding sites .
Acetamide Derivatives with Divergent Cores
N-(2-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}acetamide
- Key Differences: Replaces the pyrimidoindole core with a thiazolidinone ring. Introduces a sulfanylidene group.
- Impact: The thiazolidinone moiety is associated with antidiabetic and antimicrobial activities, suggesting divergent biological targets compared to pyrimidoindoles .
2.2.2. 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
- Key Differences :
- Contains a thiazolidinedione core linked to a nitrophenyl group.
- Impact: Thiazolidinediones are known PPAR-γ agonists, highlighting functional versatility in acetamide derivatives .
Comparative Analysis Table
Research Implications and Gaps
- Structural Optimization : The target compound’s 4-methoxyphenylmethyl group may improve bioavailability over chlorinated analogues (e.g., CAS 536715-55-6) due to reduced electronegativity .
- Biological Activity : While pyrimidoindole derivatives in exhibit anti-proliferative activity, the target compound’s ethoxy and methoxy groups could shift selectivity toward other targets (e.g., inflammatory pathways) .
- Synthetic Challenges : The presence of multiple oxygen-based substituents may necessitate advanced protection-deprotection strategies, as seen in ’s synthesis of N3-acyl-N5-aryl indazoles .
Biological Activity
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features. This compound exhibits potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound contains multiple functional groups, including an ethoxyphenyl group and a pyrimidoindole core. Its IUPAC name is as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C28H26N4O4 |
| Molecular Weight | 478.53 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidoindole core through standard [2+2] ketene-imine cycloadditions. Key reagents include ceric ammonium nitrate for oxidative deprotection and hydrogenation catalysts for reduction processes.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects. However, detailed studies are ongoing to elucidate the exact mechanisms involved.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with aryl substitutions have shown significant activity against various bacterial strains and fungi. For instance, studies on N-substituted aryl compounds revealed strong activity against biofilms formed by both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The antioxidant capacity of similar pyrimidine derivatives has been documented, suggesting potential protective effects against oxidative stress in biological systems .
- Anticancer Potential : Some derivatives of pyrimidine compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of several N-substituted aryl compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited potent inhibition against biofilm formation by Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural similarities .
Study 2: Antioxidant Evaluation
Research conducted on related compounds demonstrated significant antioxidant activity through various assays. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing promising results for derivatives containing pyrimidine rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
